2,6-Dimethylphenyl benzoate
CAS No.: 1871-36-9
Cat. No.: VC21227886
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1871-36-9 |
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Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | (2,6-dimethylphenyl) benzoate |
Standard InChI | InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
Standard InChI Key | RSEQZAFEVVCITH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Chemical Identity and Physical Properties
2,6-Dimethylphenyl benzoate is characterized by specific identifiers and physical properties that define its behavior in various chemical environments. The compound consists of a benzoate group attached to a 2,6-dimethylphenyl moiety, creating a structure with interesting steric and electronic properties.
Identification Parameters
Parameter | Value |
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CAS Number | 1871-36-9 |
Molecular Formula | C₁₅H₁₄O₂ |
Molecular Weight | 226.27 g/mol |
IUPAC Name | (2,6-dimethylphenyl) benzoate |
Common Synonyms | 2,6-Xylyl benzoate, 2,6-Dimethylphenyl benzoate |
PubChem CID | 222433 |
These identification parameters provide essential reference points for researchers working with this compound, ensuring consistency across various studies and applications .
Physical Properties
The physical properties of 2,6-dimethylphenyl benzoate influence its behavior in chemical reactions, its storage requirements, and its potential applications in various fields.
Property | Value |
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Physical State | Solid at room temperature |
Density | 1.101 g/cm³ |
Melting Point | 41-42 °C |
Boiling Point | 390.1 °C at 760 mmHg |
Flash Point | 164.1 °C |
Vapor Pressure | 2.72E-06 mmHg at 25 °C |
LogP | 3.52260 |
Refractive Index | 1.571 |
These physical characteristics demonstrate that 2,6-dimethylphenyl benzoate is a relatively stable compound with a moderate melting point and high boiling point, suggesting strong intermolecular forces that must be overcome during phase transitions .
Chemical Structure and Reactivity
Structural Features
2,6-Dimethylphenyl benzoate possesses distinct structural features that contribute to its chemical behavior. The compound consists of a benzoate group (C₆H₅CO₂-) attached to a 2,6-dimethylphenyl ring. The two methyl groups positioned at the 2 and 6 positions of the phenyl ring create a unique steric environment around the ester linkage .
The presence of these methyl groups flanking the ester bond introduces steric hindrance that affects the compound's reactivity. This structural arrangement influences the planar orientation between the two aromatic rings, which in turn affects the compound's crystalline properties and molecular interactions .
Spectroscopic Properties
Spectroscopic analysis of 2,6-dimethylphenyl benzoate provides valuable insights into its structural configuration and molecular dynamics. The compound exhibits characteristic patterns in various spectroscopic techniques, which are essential for its identification and analysis.
The compound's structure can be verified through spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the presence and environment of hydrogen and carbon atoms within the molecule. Infrared (IR) spectroscopy typically shows characteristic absorption bands corresponding to the ester carbonyl group (C=O stretching) and aromatic ring vibrations .
Synthesis Methods
Esterification Reaction
The primary method for synthesizing 2,6-dimethylphenyl benzoate involves the esterification of benzoic acid with 2,6-dimethylphenol. This reaction typically requires acidic catalysis to facilitate the formation of the ester bond between the carboxylic acid group of benzoic acid and the hydroxyl group of 2,6-dimethylphenol.
The reaction can be represented as:
C₆H₅COOH + HOC₆H₃(CH₃)₂ → C₆H₅COO-C₆H₃(CH₃)₂ + H₂O
This direct esterification approach typically requires elevated temperatures and the presence of a catalyst such as sulfuric acid to achieve reasonable yields.
Schotten-Baumann Method
A more efficient approach for synthesizing 2,6-dimethylphenyl benzoate is the Schotten-Baumann method, which utilizes benzoyl chloride as a more reactive acylating agent. In this procedure, benzoyl chloride reacts with 2,6-dimethylphenol in the presence of aqueous sodium hydroxide (10%) to form the ester .
The reaction proceeds as follows:
C₆H₅COCl + HOC₆H₃(CH₃)₂ + NaOH → C₆H₅COO-C₆H₃(CH₃)₂ + NaCl + H₂O
This method has been documented to produce 2,6-dimethylphenyl benzoate with a yield of approximately 49%, and the resulting product has a melting point of 41-42 °C .
Purification Methods
After synthesis, 2,6-dimethylphenyl benzoate typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include:
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Recrystallization from suitable solvents such as aqueous ethanol
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Column chromatography using silica gel with appropriate solvent systems
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Vacuum distillation for larger-scale preparations
The choice of purification method depends on the scale of synthesis and the required purity level for the intended application .
Crystallographic Studies and Molecular Structure
Crystal Structure Analysis
While specific crystallographic data for 2,6-dimethylphenyl benzoate is limited in the provided literature, comparisons can be drawn with similar compounds such as 2,4-dimethylphenyl benzoate. Crystal structure studies of related dimethylphenyl benzoates have revealed important structural features that are likely shared by 2,6-dimethylphenyl benzoate .
In the crystal structure of 2,4-dimethylphenyl benzoate, the central -O-C-O- group makes dihedral angles of 85.81(5)° with the benzoyl phenyl ring and 5.71(13)° with the phenyl ring. The two aromatic rings form a dihedral angle of 80.25(5)°. These structural parameters provide insights into the molecular conformation and packing arrangement in the crystalline state .
The positioning of the methyl groups in 2,6-dimethylphenyl benzoate would be expected to create different dihedral angles compared to the 2,4-isomer, due to the symmetric steric hindrance on both sides of the ester linkage. This would likely affect both the molecular conformation and the crystal packing .
Applications and Research Significance
Research Applications
2,6-Dimethylphenyl benzoate has found applications in various research domains, particularly in materials science and pharmaceutical research. Its unique structural features make it valuable for specific applications.
Materials Science Applications
In materials science, 2,6-dimethylphenyl benzoate has been explored for potential applications including:
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As a plasticizer in polymer formulations, where it can enhance flexibility and durability
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In coatings and adhesives, where its solubility in various solvents allows for incorporation into formulations requiring specific viscosity and drying times
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As a component in specialized materials where controlled release properties are desirable
Analytical Chemistry Applications
In analytical chemistry, 2,6-dimethylphenyl benzoate serves as:
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A standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC)
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A model compound for spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy
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A reference standard for investigating ester hydrolysis kinetics
Structure-Property Relationships
The study of 2,6-dimethylphenyl benzoate contributes to the broader understanding of structure-property relationships in organic compounds. The specific positioning of the two methyl groups at the 2 and 6 positions creates a unique electronic and steric environment that influences:
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Reaction rates in hydrolysis and transesterification reactions
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Solubility patterns in various solvents
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Thermal stability and decomposition pathways
These structure-property relationships make 2,6-dimethylphenyl benzoate a valuable model compound for investigating the effects of substitution patterns on chemical reactivity and physical properties .
Comparative Analysis with Related Compounds
Comparison with Other Dimethylphenyl Benzoates
A comparative analysis of 2,6-dimethylphenyl benzoate with its isomers provides valuable insights into the effects of substitution patterns on physical properties and chemical behavior.
The positioning of methyl groups significantly affects the crystal packing and intermolecular interactions, which is reflected in the different melting points and solubility characteristics of these isomers .
Relationship to Precursor Compounds
2,6-Dimethylphenyl benzoate is structurally related to its precursor compounds, benzoic acid and 2,6-dimethylphenol. Understanding this relationship provides context for its synthesis and chemical properties.
2,6-Dimethylphenol contributes the aromatic ring with two methyl substituents, while benzoic acid provides the carboxylic acid functionality that forms the ester linkage. The properties of 2,6-dimethylphenyl benzoate represent a combination of features from both precursors, modified by the formation of the ester bond .
The related compound 2,6-dimethylbenzoic acid (CAS: 632-46-2) shares the 2,6-dimethyl substitution pattern but differs in having a carboxylic acid group directly attached to the aromatic ring rather than an ester linkage. This structural difference leads to significant variations in properties such as acidity, solubility, and reactivity .
Analytical Methods for Identification and Quantification
Spectroscopic Identification
Spectroscopic methods provide powerful tools for the identification and structural characterization of 2,6-dimethylphenyl benzoate:
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Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and aromatic ring vibrations
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule:
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¹H NMR shows signals for the aromatic protons of both rings and the methyl protons at positions 2 and 6
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¹³C NMR reveals the carbon signals for the aromatic rings, methyl groups, and the distinctive carbonyl carbon
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Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure
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